N-Acetyl-L-proline N-Acetyl-L-proline N-acetyl-L-proline is a N-acetyl-L-amino acid, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid and a L-proline derivative.
The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Acetyl Proline
N-Acetyl-L-proline has been reported in Panax ginseng with data available.
structure in first source
Brand Name: Vulcanchem
CAS No.: 68-95-1
VCID: VC21538446
InChI: InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
SMILES: Array
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

N-Acetyl-L-proline

CAS No.: 68-95-1

Cat. No.: VC21538446

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-proline - 68-95-1

Specification

CAS No. 68-95-1
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name (2S)-1-acetylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key GNMSLDIYJOSUSW-LURJTMIESA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)O
Canonical SMILES CC(=O)N1CCCC1C(=O)O

Introduction

Chemical Properties and Structure

N-Acetyl-L-proline belongs to the class of organic compounds known as N-acyl-alpha amino acids, specifically representing a biologically available N-terminal capped form of the proteinogenic amino acid L-proline . This modification significantly alters the compound's physical and chemical characteristics compared to free L-proline.

Physical and Chemical Properties

The physical and chemical properties of N-Acetyl-L-proline are essential for understanding its behavior in different environments and its potential applications. Table 1 summarizes these key properties.

PropertyValue
Chemical FormulaC₇H₁₁NO₃
Average Molecular Weight157.1671 g/mol
Monoisotopic Molecular Weight157.073893223 g/mol
CAS Number68-95-1
Melting Point117-118°C
Optical Rotation-116° (c=1 in water)
Storage Temperature2°C to 8°C
Purity (Commercial)99%

The compound features a distinctive cyclic structure inherited from proline, with an acetyl group attached to the nitrogen atom. This structural configuration contributes to its unique conformational properties and biochemical behavior .

Structural Characteristics

The molecular structure of N-Acetyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with an acetyl group (CH₃CO-) attached to the secondary amine nitrogen and a carboxylic acid group (-COOH). This arrangement creates a compound with specific stereochemistry, reflected in its optical rotation value of -116° when measured at a concentration of 1 in water .

Biochemical Classification and Role

N-Acetyl-L-proline occupies a unique position in biochemical pathways and serves several important functions in biological systems.

Metabolite Classification

N-Acetyl-L-proline is classified as an N-acyl-alpha amino acid and can be specifically categorized as a derivatized alpha amino acid . This classification reflects its chemical structure and biochemical origin as a modified form of the standard amino acid L-proline.

Biological Synthesis and Metabolism

The biological production of N-Acetyl-L-proline can occur through two primary pathways:

  • Direct synthesis via specific N-acetyltransferases (NAT enzymes)

  • Proteolytic degradation of N-acetylated proteins by specific hydrolases

The specificity of different NAT enzymes is largely determined by the identities of the first two N-terminal residues of the target protein. The human NatA complex co-translationally acetylates N-termini that bear small amino acids (A, S, T, C, and occasionally V and G). NatA can also exist in a monomeric state and post-translationally acetylate acidic N-terminal residues (D-, E-) .

N-acetylated amino acids, including N-Acetyl-L-proline, can be released from peptides through the action of N-acylpeptide hydrolase during proteolytic degradation processes .

Enzymatic Interactions

N-Acetyl-L-proline serves as a substrate for specific enzymes, particularly N-acyl-L-proline acylase, which mediates important biochemical transformations.

Comparative Substrate Reactivity

The relative reactivity of N-Acetyl-L-proline compared to other N-acylated substrates provides insight into structure-activity relationships. For instance, N-chloroacetyl-L-proline is hydrolyzed approximately 3.6 times faster than N-Acetyl-L-proline by the acylase enzyme . The enzyme also shows activity toward other substrates including N-formyl-L-proline, N-propionyl-L-proline, N-butyryl-L-proline, N-valeryl-L-proline, N-caproyl-L-proline, and N-acetyl-L-4-hydroxyproline, though generally with lower efficiency than for N-Acetyl-L-proline .

Synthesis and Production Methods

Multiple approaches exist for the synthesis and production of N-Acetyl-L-proline, ranging from chemical synthesis to enzymatic methods.

Chemical Synthesis

Standard chemical synthesis methods for N-Acetyl-L-proline typically involve the acetylation of L-proline using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. These reactions generally proceed with good yields and stereochemical retention, preserving the L-configuration of the starting material .

Enzymatic Production

Enzymatic approaches to N-Acetyl-L-proline production utilize the condensation reaction catalyzed by N-acyl-L-proline acylase. This enzyme can combine acetic acid and L-proline to create N-Acetyl-L-proline and water under appropriate conditions . This method offers advantages in terms of stereoselectivity and environmentally friendly reaction conditions.

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